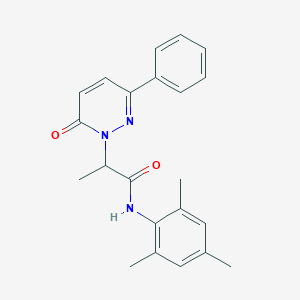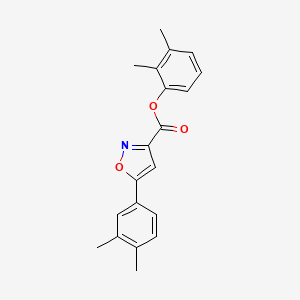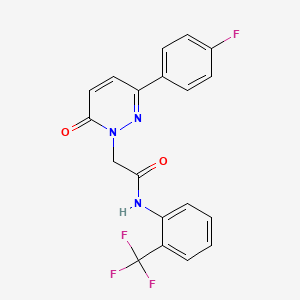
N-mesityl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a pyridazine ring, a phenyl group, and a propanamide moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a hydrazine derivative with a diketone to form the pyridazine ring. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the propanamide moiety is attached via an amide coupling reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the pyridazine ring to a dihydropyridazine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or dihydropyridazines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE: Similar structure with an acetamide moiety instead of propanamide.
2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE: Similar structure with a butanamide moiety instead of propanamide.
Uniqueness
The uniqueness of 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the propanamide moiety, in particular, may influence its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c1-14-12-15(2)21(16(3)13-14)23-22(27)17(4)25-20(26)11-10-19(24-25)18-8-6-5-7-9-18/h5-13,17H,1-4H3,(H,23,27) |
InChIキー |
MGSGMLLLKAUJCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Butoxyphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11365512.png)
![4-butoxy-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11365513.png)

![2-(3,5-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11365523.png)
![4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11365530.png)
![N-(3-Chloro-2-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B11365536.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11365540.png)
![2-(4-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11365548.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide](/img/structure/B11365563.png)

![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11365583.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11365585.png)

